![molecular formula C19H21NO3 B5791166 N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5791166.png)
N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves sophisticated chemical reactions that offer insights into potential methodologies for synthesizing N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, the synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates a relevant process through aromatic nucleophilic substitution reactions (Hsiao, Yang, & Chen, 2000). This approach suggests a potential pathway for synthesizing the target compound by modifying the tert-butylcatechol base and incorporating appropriate functional groups through similar chemical strategies.
Molecular Structure Analysis
Quantum-chemical calculations provide insights into the molecular structure, energies of formation, enthalpies, and entropies of similar compounds, aiding in understanding the molecular structure analysis of N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013). These quantum-chemical methods can predict the structure and properties of such complex molecules, offering a foundational understanding of their molecular framework.
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds, such as the synthesis and properties of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, provide valuable insights into potential chemical reactions N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide might undergo (Gaehde & Matsueda, 1981). This compound's stability under various conditions and its reactivity towards different reagents can be inferred from analogous chemical structures and their reactions.
Physical Properties Analysis
The analysis of physical properties such as solubility, thermal stability, and film-forming ability of related polyamides suggests that N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may exhibit similar characteristics (Hsiao, Yang, & Chen, 2000). These properties are crucial for determining the compound's applicability in various industrial and research contexts.
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity with other chemical entities and stability under different chemical conditions, can be guided by the synthesis and biological activity of related pyrazole amide derivatives. These studies offer insights into the functional group interactions and the impact of structural modifications on chemical behavior (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016). Understanding these aspects is crucial for tailoring the compound for specific applications or further chemical modifications.
Mechanism of Action
properties
IUPAC Name |
N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)14-6-4-5-7-15(14)20-18(21)13-8-9-16-17(12-13)23-11-10-22-16/h4-9,12H,10-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHAGJRJYGQZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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